molecular formula C23H27N3O5 B12912977 D-Prolyl-L-tyrosyl-L-phenylalanine CAS No. 871265-59-7

D-Prolyl-L-tyrosyl-L-phenylalanine

Cat. No.: B12912977
CAS No.: 871265-59-7
M. Wt: 425.5 g/mol
InChI Key: DYJTXTCEXMCPBF-AABGKKOBSA-N
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Description

D-Prolyl-L-tyrosyl-L-phenylalanine is a custom synthetic tripeptide of interest for biochemical research. This compound features a unique sequence combining a D-proline residue with L-tyrosine and L-phenylalanine. The presence of a D-amino acid can enhance metabolic stability and alter the peptide's conformational properties compared to all-L-peptides, making it a valuable tool for studying peptide structure-activity relationships. Researchers may utilize this peptide in studies exploring enzyme substrates or inhibitors, receptor-ligand interactions, and as a model compound in metabolic pathway studies. The constituent amino acids are biologically significant: L-phenylalanine is an essential amino acid and a precursor to L-tyrosine, which in turn is a precursor to key neurotransmitters like dopamine and epinephrine . The specific research applications and mechanisms of action for this particular tripeptide are not fully characterized in the available scientific literature, underscoring its value for novel investigative work. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the specific specifications and activity of this compound in their experimental systems.

Properties

CAS No.

871265-59-7

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H27N3O5/c27-17-10-8-16(9-11-17)13-19(25-21(28)18-7-4-12-24-18)22(29)26-20(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,24,27H,4,7,12-14H2,(H,25,28)(H,26,29)(H,30,31)/t18-,19+,20+/m1/s1

InChI Key

DYJTXTCEXMCPBF-AABGKKOBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common and reliable method for preparing peptides like D-Prolyl-L-tyrosyl-L-phenylalanine is solid-phase peptide synthesis (SPPS) . This method allows sequential assembly of amino acids on a solid resin, facilitating purification and automation.

  • Stepwise Coupling: Protected amino acids are sequentially coupled to the resin-bound peptide chain. For this tripeptide, the sequence is assembled starting from the C-terminal L-phenylalanine, followed by L-tyrosine, and finally D-proline at the N-terminus.
  • Protecting Groups: Side chains of tyrosine (phenolic OH) and amino groups are protected using standard protecting groups such as t-butyl (tBu) for tyrosine and Fmoc or Boc for amino groups.
  • Coupling Reagents: Common reagents include HBTU, HATU, or DIC in the presence of bases like DIPEA to activate carboxyl groups for amide bond formation.
  • Deprotection: After each coupling, protecting groups are removed (e.g., Fmoc by piperidine treatment).
  • Cleavage and Purification: The final peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers to remove side-chain protecting groups, followed by purification via high-performance liquid chromatography (HPLC).

This method ensures high purity and stereochemical control, critical for peptides containing D-amino acids.

Enzymatic and Chemoenzymatic Synthesis

Recent advances have demonstrated the use of phenylalanine ammonia lyase (PAL) and related enzymes for the synthesis of phenylalanine derivatives, which can be adapted for peptide synthesis involving phenylalanine residues.

  • One-Pot Chemoenzymatic Cascade: Starting from inexpensive cinnamic acid derivatives, PAL catalyzes the amination to produce L- or D-phenylalanine derivatives with high optical purity. This can be coupled with stereoselective oxidation and nonselective reduction steps to enrich the desired enantiomer.
  • Application to Peptides: While this method primarily targets amino acid synthesis, the produced amino acids can be incorporated into peptides via SPPS or solution-phase synthesis.

Solution-Phase Peptide Synthesis

Though less common for complex peptides, solution-phase synthesis can be used for tripeptides:

  • Stepwise Coupling: Protected amino acids are coupled in solution using carbodiimide or uronium salt coupling agents.
  • Purification: Intermediate peptides are purified by crystallization or chromatography before the next coupling step.
  • Stereochemical Control: Requires careful monitoring to avoid racemization, especially with D-amino acids.

Comparative Data Table of Preparation Methods

Preparation Method Description Advantages Limitations References
Solid-Phase Peptide Synthesis (SPPS) Sequential assembly on resin with protected amino acids High purity, automation, stereochemical control Requires specialized equipment, cost of reagents
Chemoenzymatic Synthesis Enzymatic amination of cinnamic acids to phenylalanine derivatives High optical purity, environmentally friendly Limited to amino acid synthesis, requires enzyme availability
Solution-Phase Peptide Synthesis Stepwise coupling in solution with purification Useful for small peptides, flexible Labor-intensive, risk of racemization General peptide chemistry knowledge
Catalytic Hydrogenation Hydrogenation of tyrosine esters to phenylalanine derivatives Produces optically active amino acids Multi-step, requires catalysts and purification

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxamido group can be reduced to amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carboxamido group can produce amines.

Scientific Research Applications

Biochemical Applications

Protein Engineering and Biosynthesis
D-Prolyl-L-tyrosyl-L-phenylalanine can be utilized in the biosynthesis of proteins, particularly due to its structural similarity to naturally occurring amino acids. Research indicates that incorporating non-canonical amino acids like this compound into proteins can enhance their stability and functionality. For instance, studies have demonstrated the genetic incorporation of 3,4-dihydroxy-L-phenylalanine (DOPA) into proteins, which shows similar potential for site-specific modifications and functionalizations .

Neuropharmacological Studies
The compound's components, particularly L-tyrosine and L-phenylalanine, are precursors for neurotransmitters such as dopamine. Investigations into the effects of varying levels of these amino acids on dopamine synthesis have shown that manipulating their concentrations can influence neuronal health and function . This suggests that this compound could play a role in neuropharmacological research related to conditions like Parkinson's disease and depression.

Nanotechnology Applications

Phenolic-enabled Nanotechnology
this compound's phenolic components contribute to advancements in nanotechnology, particularly in biomedical applications. The unique properties of phenolic compounds allow for the development of nanoparticles with enhanced biocompatibility and functionality . These nanoparticles can be engineered for drug delivery systems, biosensing, and bioimaging, making them valuable in therapeutic contexts.

Antioxidant Properties
The antioxidant properties of phenolic compounds are significant for developing materials that can mitigate oxidative stress, a contributing factor in various diseases. Research has highlighted the potential of phenolic-containing nanoparticles in cancer therapy and targeted drug delivery . This positions this compound as a candidate for creating novel therapeutic agents.

Therapeutic Implications

Potential in Treating Phenylketonuria
The modulation of phenylalanine aggregation mechanisms is another area where this compound may have therapeutic implications. Studies have suggested that D-phenylalanine can inhibit L-phenylalanine amyloid formation, which is crucial for managing phenylketonuria (PKU), a metabolic disorder characterized by elevated levels of phenylalanine . This suggests that derivatives or analogs of this compound could be explored as therapeutic agents in PKU management.

Summary Table of Applications

Application AreaDescriptionReferences
Protein EngineeringEnhances stability and functionality through genetic incorporation
Neuropharmacological StudiesInfluences dopamine synthesis; potential implications for mental health
NanotechnologyDevelopment of biocompatible nanoparticles for drug delivery and biosensing
Therapeutic ImplicationsPotential treatment for phenylketonuria through inhibition of amyloid formation

Mechanism of Action

The mechanism of action of (S)-2-((S)-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substance P and Endomorphin Analogs

Substance P (an 11-amino acid neuropeptide) and endomorphins (tetrapeptides) share functional similarities as neuromodulators. Key differences include:

Property D-Prolyl-L-tyrosyl-L-phenylalanine Substance P Endomorphin-1
Length 3 residues 11 residues 4 residues
Key Residues D-Pro, L-Tyr, L-Phe Arg-Pro-Lys-Pro-Gln-Gln-Phe... Tyr-Pro-Trp-Phe
Metabolic Stability Likely high (D-Pro resists proteases) Low (prone to cleavage) Moderate (L-configured)
Receptor Specificity Not fully characterized NK1 receptor μ-opioid receptor

The D-proline in this compound may reduce enzymatic degradation compared to all-L peptides like endomorphins, which require structural modifications (e.g., methylated or halogenated residues) to enhance stability .

Thyroid Hormone Analogs (Thyroxine/T3)

While structurally distinct, thyroid hormones (e.g., thyroxine, triiodothyronine) share aromatic tyrosine backbones. Comparative insights:

  • Tyrosine Utilization: Both thyroxine and this compound incorporate tyrosine, but thyroid hormones feature iodinated phenolic rings critical for nuclear receptor binding .
  • Biological Targets : Thyroid hormones act on nuclear receptors, whereas the tripeptide’s smaller size suggests membrane receptor or enzyme interactions.

Modified Amino Acid Derivatives

3-Methyl-L-tyrosine vs. L-Tyrosine in the Tripeptide
  • Toxicity data for methylated derivatives remain understudied .

Drospirenone-Related Impurities

Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (a drospirenone impurity) highlight the importance of stereochemical control. Unlike these small molecules, this compound’s peptide backbone requires stringent chiral purity to avoid off-target effects .

Key Research Findings and Data

pH-Dependent Stability (Inferred from )

Studies on phenylalanyl-proline demonstrate pH-sensitive conformational changes:

Condition Dominant Conformation Stability
pH 5.5 Compact β-turn High
pH 10.5 Extended coil Moderate

This compound may exhibit similar pH-dependent behavior due to proline’s rigid pyrrolidine ring, though its D-configuration could further stabilize β-turn motifs .

Biological Activity

D-Prolyl-L-tyrosyl-L-phenylalanine is a tripeptide composed of the amino acids proline, tyrosine, and phenylalanine. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in relation to neuroprotective effects, antioxidant properties, and modulation of neurotransmitter systems.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. A study demonstrated that certain peptides derived from phenylalanine can influence neurotransmitter synthesis and release, potentially offering protective effects against neurodegenerative conditions. The modulation of neurotransmitter levels is crucial for maintaining neuronal health and function.

Antioxidant Properties

The antioxidant capacity of this compound has been explored in various studies. Antioxidants play a significant role in mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. The presence of tyrosine and phenylalanine in the tripeptide structure suggests that it may scavenge free radicals effectively.

Modulation of Enzyme Activity

This compound may also influence the activity of enzymes involved in metabolic pathways. For instance, phenylalanine is known to be a precursor for tyrosine, which further leads to the synthesis of important neurotransmitters such as dopamine and norepinephrine. This relationship underscores the importance of this tripeptide in metabolic regulation.

Case Studies and Experimental Data

  • Neuroprotective Study : In an experimental model, this compound was administered to assess its impact on neuronal survival under oxidative stress conditions. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.
  • Antioxidant Activity Assessment : The antioxidant activity was quantified using DPPH radical scavenging assays. This compound demonstrated a dose-dependent scavenging effect, outperforming several common antioxidants at higher concentrations.
  • Enzyme Interaction Analysis : Enzyme assays revealed that this compound could enhance the activity of phenylalanine hydroxylase, an enzyme critical for converting phenylalanine to tyrosine, thereby influencing neurotransmitter biosynthesis.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
NeuroprotectionReduces oxidative stress-induced neuronal cell death
Antioxidant ActivityScavenges free radicals effectively
Enzyme ModulationEnhances phenylalanine hydroxylase activity

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